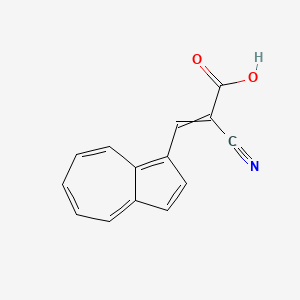![molecular formula C16H17FO2Se B12516310 Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- CAS No. 820212-03-1](/img/structure/B12516310.png)
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phenol group, a fluorine atom, a phenylseleno group, and a methoxy group, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a phenol derivative reacts with a fluorinated alkyl halide in the presence of a base. The phenylseleno group can be introduced through a selenation reaction using phenylselenol and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include selenoxides, de-selenated phenols, and substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-[2-chloro-3-(phenylseleno)propyl]-2-methoxy-
- Phenol, 4-[2-bromo-3-(phenylseleno)propyl]-2-methoxy-
- Phenol, 4-[2-iodo-3-(phenylseleno)propyl]-2-methoxy-
Uniqueness
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs.
This comprehensive overview highlights the significance of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
820212-03-1 |
|---|---|
Molekularformel |
C16H17FO2Se |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
4-(2-fluoro-3-phenylselanylpropyl)-2-methoxyphenol |
InChI |
InChI=1S/C16H17FO2Se/c1-19-16-10-12(7-8-15(16)18)9-13(17)11-20-14-5-3-2-4-6-14/h2-8,10,13,18H,9,11H2,1H3 |
InChI-Schlüssel |
QTFRGYWYJQTRTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C[Se]C2=CC=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


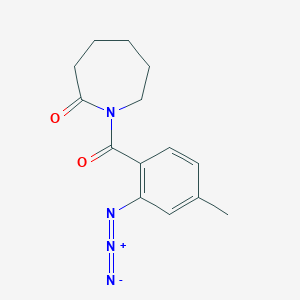
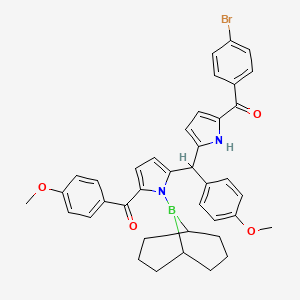
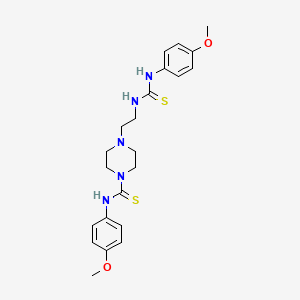
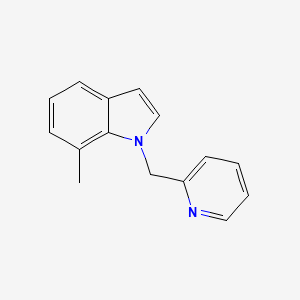
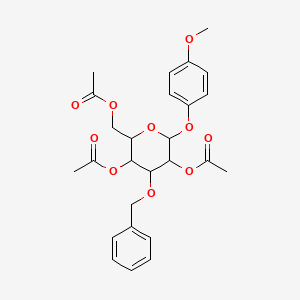
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
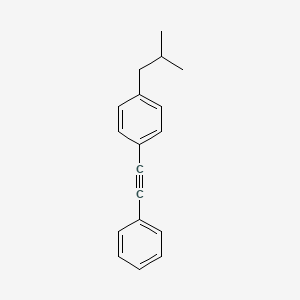
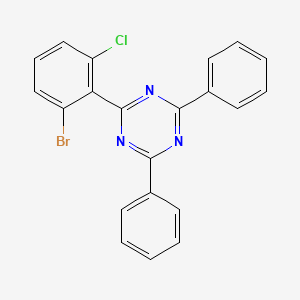
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
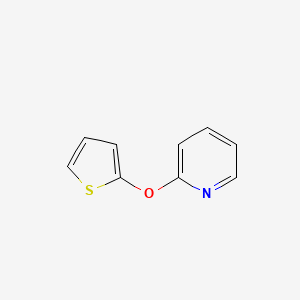
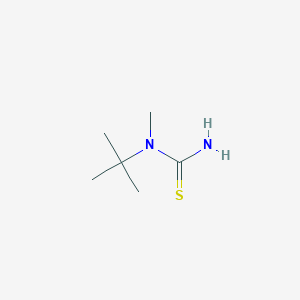
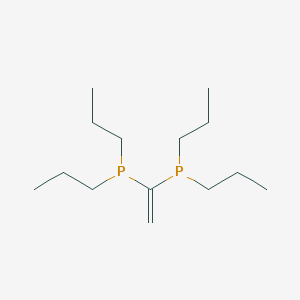
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
